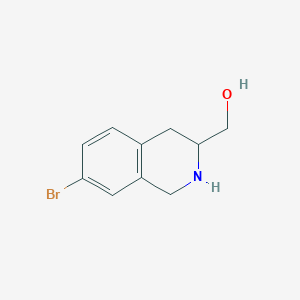
(7-ブロモ-1,2,3,4-テトラヒドロイソキノリン-3-イル)メタノール
概要
説明
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: is a brominated organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is a light yellow solid with a purity of 97%.
科学的研究の応用
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: has several scientific research applications, including:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : The compound is used in the study of biological systems, particularly in the development of new drugs.
Industry: : The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
Target of Action
Similar compounds such as 6-bromo-3,4-dihydroisoquinolin-1 (2h)-one have been used in the synthesis of benzolactams as dopamine d3 receptor ligands .
Mode of Action
If it acts similarly to related compounds, it may interact with its target receptor, potentially causing conformational changes that affect the receptor’s function .
Biochemical Pathways
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells , suggesting potential involvement in inflammatory response pathways.
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells , suggesting potential anti-inflammatory effects.
Action Environment
It is known that the compound is insoluble in water , which could potentially affect its bioavailability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline . The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to optimize the reaction efficiency.
化学反応の分析
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) .
Reduction: : Reduction reactions can convert the compound to 7-bromo-1,2,3,4-tetrahydroisoquinoline using reducing agents such as sodium borohydride (NaBH4) .
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) , temperature control , and catalysts to facilitate the reactions.
類似化合物との比較
(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: is compared with other similar compounds, such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol .
List of Similar Compounds
7-bromo-1,2,3,4-tetrahydroisoquinoline
7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
7-bromo-1,2,3,4-tetrahydroisoquinoline-3-ol
特性
IUPAC Name |
(7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNOASUKXWYZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















